molecular formula C11H9NO2 B1332489 2-Hydroxy-7-methylquinoline-3-carbaldehyde CAS No. 80231-41-0

2-Hydroxy-7-methylquinoline-3-carbaldehyde

Cat. No.: B1332489
CAS No.: 80231-41-0
M. Wt: 187.19 g/mol
InChI Key: CYCWXKDJRZUITF-UHFFFAOYSA-N
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Description

2-Hydroxy-7-methylquinoline-3-carbaldehyde is an organic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde typically involves the reaction of 2-hydroxyquinoline with appropriate aldehyde precursors under controlled conditions. One common method involves the Vilsmeier-Haack reaction, where 2-hydroxyquinoline is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-7-methylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-7-methylquinoline-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-7-methylquinoline-3-carbaldehyde in biological systems involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential antimicrobial and anticancer effects. The compound may also interfere with cellular signaling pathways, affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-7-methylquinoline-3-carbaldehyde is unique due to the presence of both the hydroxyl group at the 2-position and the methyl group at the 7-position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

7-methyl-2-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-2-3-8-5-9(6-13)11(14)12-10(8)4-7/h2-6H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCWXKDJRZUITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354173
Record name 2-hydroxy-7-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80231-41-0
Record name 1,2-Dihydro-7-methyl-2-oxo-3-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80231-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-7-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: The research mentions the synthesis and antibacterial activity of metal complexes derived from Schiff bases of 2-hydroxy-7-methylquinoline-3-carbaldehyde. Can you elaborate on the role of this compound in this process and its contribution to the observed activity?

A1: this compound plays a crucial role as a precursor in synthesizing Schiff bases. It reacts with 3-aminobenzenesulfonamide, forming a Schiff base with an imine (C=N) group. This Schiff base acts as a ligand, donating electrons to transition metal ions like Cu(II), Co(II), Ni(II), and Zn(II) [].

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